5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine
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Overview
Description
5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine is a complex organic compound that features a benzoxazole ring, a pyrazine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and amination reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the oxidation state of the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups that enhance or modify its activity .
Scientific Research Applications
5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological systems.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate these targets, leading to a therapeutic effect. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives, pyrazine-containing compounds, and azetidine-based molecules. Examples include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Quinolinyl-pyrazoles
Uniqueness
What sets 5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. Its specific arrangement of rings and functional groups can result in unique interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-chloro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O/c1-20(11-8-21(9-11)14-7-17-4-5-18-14)15-19-12-6-10(16)2-3-13(12)22-15/h2-7,11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYOIGRDJFHYIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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